Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of pyridine derivatives with piperazine. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and biological activities.
1-(2-Pyridyl)piperazine: This compound shares the piperazine and pyridine moieties and is used in similar applications.
Uniqueness: Methyl 4-(pyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
436083-56-6 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-8-6-13(7-9-14)10-4-2-3-5-12-10/h2-5H,6-9H2,1H3 |
InChI Key |
GTJFWPYKGYEXOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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